Cas no 556020-46-3 (N-(6-amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-chloro-N-pentylacetamide)
N-(6-amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-chloro-N-pentylacetamide Chemical and Physical Properties
Names and Identifiers
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- <br>N-(6-Amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydro-pyrimidin-5-yl)-2-chloro-N- pentyl-acetamide
- N-(6-amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-chloro-N-pentylacetamide
- 556020-46-3
- EN300-06672
- N-(6-Amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydro-pyrimidin-5-yl)-2-chloro-N-pentyl-acetamide
- AKOS001072924
- CS-0220443
- N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-2-chloro-N-pentylacetamide
- G40487
- SCHEMBL25073934
- Z56931816
-
- Inchi: 1S/C15H25ClN4O3/c1-3-5-7-9-19(11(21)10-16)12-13(17)20(8-6-4-2)15(23)18-14(12)22/h3-10,17H2,1-2H3,(H,18,22,23)
- InChI Key: WKEYKUNLWBHWKI-UHFFFAOYSA-N
- SMILES: ClCC(N(C1C(NC(N(C=1N)CCCC)=O)=O)CCCCC)=O
Computed Properties
- Exact Mass: 344.1615184Da
- Monoisotopic Mass: 344.1615184Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 23
- Rotatable Bond Count: 9
- Complexity: 493
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 95.7Ų
N-(6-amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-chloro-N-pentylacetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-06672-0.05g |
N-(6-amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-chloro-N-pentylacetamide |
556020-46-3 | 90% | 0.05g |
$76.0 | 2023-10-28 | |
| Enamine | EN300-06672-0.1g |
N-(6-amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-chloro-N-pentylacetamide |
556020-46-3 | 90% | 0.1g |
$113.0 | 2023-10-28 | |
| Enamine | EN300-06672-0.25g |
N-(6-amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-chloro-N-pentylacetamide |
556020-46-3 | 90% | 0.25g |
$162.0 | 2023-10-28 | |
| Enamine | EN300-06672-0.5g |
N-(6-amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-chloro-N-pentylacetamide |
556020-46-3 | 90% | 0.5g |
$310.0 | 2023-10-28 | |
| Enamine | EN300-06672-1.0g |
N-(6-amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-chloro-N-pentylacetamide |
556020-46-3 | 1g |
$414.0 | 2023-04-29 | ||
| Enamine | EN300-06672-2.5g |
N-(6-amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-chloro-N-pentylacetamide |
556020-46-3 | 90% | 2.5g |
$810.0 | 2023-10-28 | |
| Enamine | EN300-06672-5.0g |
N-(6-amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-chloro-N-pentylacetamide |
556020-46-3 | 5g |
$1199.0 | 2023-04-29 | ||
| Enamine | EN300-06672-10.0g |
N-(6-amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-chloro-N-pentylacetamide |
556020-46-3 | 10g |
$1778.0 | 2023-04-29 | ||
| 1PlusChem | 1P019IXF-50mg |
N-(6-amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-chloro-N-pentylacetamide |
556020-46-3 | 95% | 50mg |
$152.00 | 2024-04-29 | |
| 1PlusChem | 1P019IXF-100mg |
N-(6-amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-chloro-N-pentylacetamide |
556020-46-3 | 95% | 100mg |
$196.00 | 2024-04-29 |
N-(6-amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-chloro-N-pentylacetamide Related Literature
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Yu Long,Bing Yuan,Jianrui Niu,Xin Tong,Jiantai Ma New J. Chem., 2015,39, 1179-1185
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
Additional information on N-(6-amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-chloro-N-pentylacetamide
Comprehensive Analysis of N-(6-amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-chloro-N-pentylacetamide (CAS No. 556020-46-3)
The compound N-(6-amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-chloro-N-pentylacetamide (CAS No. 556020-46-3) is a specialized pyrimidine derivative with significant potential in pharmaceutical and agrochemical research. Its unique molecular structure, featuring a tetrahydropyrimidine core and a chloroacetamide side chain, makes it a subject of interest for drug discovery and biochemical applications. Researchers are increasingly focusing on its synthetic pathways and biological activity, particularly in the context of enzyme inhibition and receptor modulation.
In recent years, the demand for heterocyclic compounds like 556020-46-3 has surged due to their versatility in medicinal chemistry. This compound’s amino and dioxo functional groups contribute to its ability to interact with biological targets, making it a candidate for therapeutic agent development. A growing trend in scientific literature highlights its potential role in addressing oxidative stress and inflammatory pathways, aligning with current health-focused research priorities.
The synthesis of N-(6-amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-chloro-N-pentylacetamide involves multi-step organic reactions, including condensation and alkylation processes. Optimizing these methods for higher yield and purity is a key area of investigation, especially for industrial-scale production. Analytical techniques such as HPLC, NMR, and mass spectrometry are critical for characterizing this compound, ensuring compliance with pharmaceutical standards.
From an environmental perspective, the biodegradability and ecotoxicity of CAS 556020-46-3 are under scrutiny as regulatory frameworks tighten. Researchers are exploring green chemistry approaches to minimize waste and energy consumption during synthesis. This aligns with the broader industry shift toward sustainable manufacturing, a topic frequently searched in academic and industrial databases.
Market analysts note rising interest in 556020-46-3 due to its applicability in crop protection formulations. Its chloroacetamide moiety may offer herbicidal properties, though further field studies are needed. Agrochemical companies are investing in structure-activity relationship (SAR) studies to refine its efficacy and safety profiles, addressing public concerns about food security and sustainable agriculture.
In conclusion, N-(6-amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-chloro-N-pentylacetamide represents a promising compound at the intersection of pharmaceutical innovation and agrochemical advancement. Its multifaceted applications and evolving research landscape make it a compelling subject for scientists and industry stakeholders alike.
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